4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine
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Overview
Description
4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system combining a furo[3,2-c]pyridine core with a 2-methylimidazole moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and furan derivatives under specific conditions. For instance, an Rh-catalyzed tandem reaction has been employed to construct similar furo[3,2-c]pyridine-based compounds .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-c]pyridine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a photosensitizer in imaging and photodynamic therapy.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine varies depending on its application. In photodynamic therapy, for example, it acts as a photosensitizer that generates reactive oxygen species upon light activation, leading to the ablation of target cells . The molecular targets and pathways involved include interactions with cellular components like membranes and proteins, resulting in oxidative damage and cell death.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine: Another furo-pyridine derivative with different substitution patterns.
Pyrazolopyridine: Contains a pyrazole ring fused to a pyridine ring, showing different chemical properties and applications.
Imidazole-containing compounds: Such as 2-(2-Methylimidazol-1-yl)methylpyridine, which shares the imidazole moiety but differs in the core structure.
Uniqueness
4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications, particularly in fields requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)furo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-8-12-5-6-14(8)11-9-3-7-15-10(9)2-4-13-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAFCGDGUHLHGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=CC3=C2C=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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